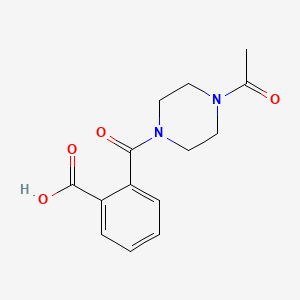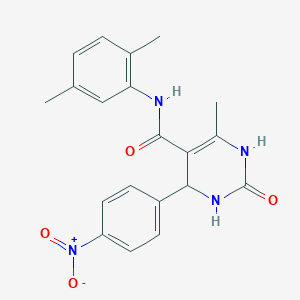
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Research
This compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. The synthesis and in vitro antimicrobial activity characterization of novel thiazole derivatives, including this compound, have shown promising results against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus as well as vancomycin-resistant Enterococcus faecium .
Photodynamic Therapy (PDT)
In the field of photodynamic therapy, which is a treatment modality that can be applied with various photosensitizing compounds, this compound could potentially be investigated for its efficacy. PDT has shown promising results in damaging abnormal cell growth such as cancer and inactivating a broad spectrum of microorganisms without reported microbial resistance .
Chemical Synthesis and Modification
The compound’s structure allows for various chemical modifications, which can be useful in synthesizing new derivatives with potential applications. For instance, the nitration and bromination of related compounds have been studied, which could provide insights into the reactivity and orientation of products for further applications in material science or drug development .
Genetic Studies and Disease Research
While not directly linked to the compound , research at institutions like the University of Cambridge often involves the study of genetic factors in diseases. For example, lab-grown ‘mini-guts’ have been used to understand Crohn’s disease, which could be an area where the compound might find application in modulating genetic expressions or as a part of a treatment study .
Environmental Applications
Compounds like “Cambridge id 7186088” could be investigated for their role in environmental applications such as carbon capture. Researchers have developed materials that can capture carbon dioxide directly from the air, and the compound could be studied for its adsorption properties or as a catalyst in such processes .
Nuclear Medicine and Isotope Production
The compound could be explored for its potential in nuclear medicine, particularly in the production of radioisotopes. Fast proton-induced fission of uranium has been investigated for the production of isotopes with applications in medicine, electronics, industry, and other fields. The compound could be a candidate for creating or binding to such isotopes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-6-8-15(9-7-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEMKYMBDQHBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)
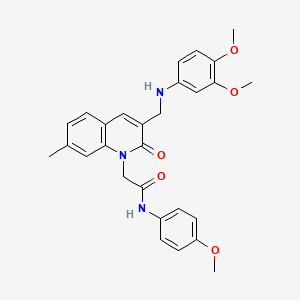
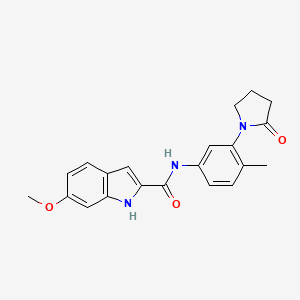
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide](/img/structure/B2863144.png)
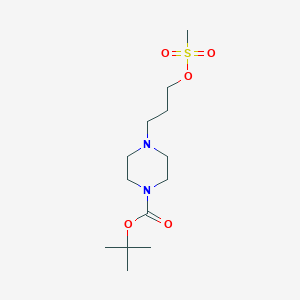
![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride](/img/structure/B2863148.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2863149.png)
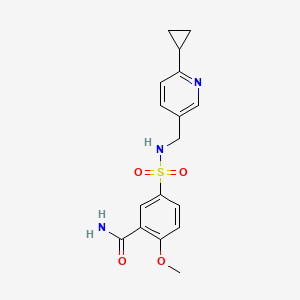
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)

![3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2863153.png)
